molecular formula C11H19NO2S B6211543 tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2758001-46-4

tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate

Cat. No. B6211543
CAS RN: 2758001-46-4
M. Wt: 229.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate (TBAS) is a chemical compound found in many chemical and biological systems. It is a cyclic dicarboxylic acid derivative, which has been studied extensively due to its potential applications in chemical synthesis, drug discovery, and biotechnology. TBAS is a versatile molecule that can be used in a variety of ways, from catalyzing reactions to creating new drugs.

Scientific Research Applications

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in drug discovery, and as a ligand in biotechnology. tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate acts as a catalyst in many chemical reactions. It can reduce the activation energy of a reaction, allowing for faster reaction times. tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate also acts as a ligand in biotechnology, binding to proteins and other molecules to facilitate the transfer of electrons or other molecules.
Biochemical and Physiological Effects
tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes. tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has also been found to have anti-bacterial and anti-viral properties, and it has been used in the treatment of various diseases, such as diabetes and cancer.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a highly versatile molecule that can be used in a variety of ways. tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is also relatively stable and can be stored for long periods of time. However, tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is a highly reactive molecule and can be dangerous if handled improperly. It is also expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate research. It could be used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions. tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate could also be used to create new materials, such as polymers and nanomaterials. Additionally, tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate could be used in the study of protein structure and function, as well as in the development of new catalysts. Finally, tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate could be used in the study of biochemical and physiological processes, such as inflammation and cancer.

Synthesis Methods

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate can be synthesized using a variety of methods, including the Grignard reaction, the Claisen condensation, and the Wittig reaction. In the Grignard reaction, an alkyl halide is reacted with a Grignard reagent to form an alkene. The Claisen condensation is a reaction between two esters to form a cyclic dicarboxylic acid derivative, such as tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate. Finally, the Wittig reaction is a reaction between an aldehyde or ketone and a Wittig reagent to form an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate involves the reaction of tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate with appropriate reagents.", "Starting Materials": [ "tert-butylamine", "1,4-dithiane", "ethyl chloroformate", "sodium hydride", "tetrahydrofuran", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "tert-butylamine is reacted with 1,4-dithiane in the presence of sodium hydride and tetrahydrofuran to form tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate", "ethyl chloroformate is added to the reaction mixture to form tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate ethyl ester", "the reaction mixture is quenched with water and the organic layer is separated", "the aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate", "the combined organic layers are washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to yield tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate" ] }

CAS RN

2758001-46-4

Product Name

tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C11H19NO2S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.